molecular formula C11H22ClNO B8367997 2-chloro-N-methyl-N-octylacetamide CAS No. 148560-00-3

2-chloro-N-methyl-N-octylacetamide

Cat. No.: B8367997
CAS No.: 148560-00-3
M. Wt: 219.75 g/mol
InChI Key: BHXXCGMIQOVJHI-UHFFFAOYSA-N
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Description

2-Chloro-N-methyl-N-octylacetamide (C₁₁H₂₂ClNO; molecular weight: 235.75 g/mol) is a chloroacetamide derivative featuring a methyl and octyl group attached to the nitrogen atom of the acetamide backbone. While direct references to this compound are absent in the provided evidence, its structural analogs and synthesis pathways can be inferred from related chloroacetamides. Chloroacetamides are characterized by their reactive chlorine atom and amide group, making them versatile intermediates in organic synthesis and agrochemical applications .

Properties

CAS No.

148560-00-3

Molecular Formula

C11H22ClNO

Molecular Weight

219.75 g/mol

IUPAC Name

2-chloro-N-methyl-N-octylacetamide

InChI

InChI=1S/C11H22ClNO/c1-3-4-5-6-7-8-9-13(2)11(14)10-12/h3-10H2,1-2H3

InChI Key

BHXXCGMIQOVJHI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCN(C)C(=O)CCl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 2-chloro-N-methyl-N-octylacetamide with structurally related chloroacetamides:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Applications
This compound Methyl, Octyl C₁₁H₂₂ClNO 235.75 Potential herbicide, surfactant
Alachlor Methoxymethyl, 2,6-diethylphenyl C₁₄H₂₀ClNO₂ 283.77 Herbicide (pre-emergent weed control)
2-Chloro-N-methylacetamide Methyl C₃H₆ClNO 107.54 Chemical intermediate, polymer modifier
2-Chloro-N-phenylacetamide Phenyl C₈H₈ClNO 169.61 Crystallography studies, H-bonding models
2-Chloro-N-(4-chlorophenyl)methyl-N-methylacetamide Benzyl, Methyl C₁₀H₁₁Cl₂NO 232.10 Research chemical, drug synthesis intermediate

Key Observations :

  • Aromatic substituents (e.g., in alachlor or N-phenyl derivatives) introduce π-π interactions and electronic effects, influencing reactivity and solid-state packing . Branched alkyl groups (e.g., methoxymethyl in alachlor) improve herbicidal activity by optimizing soil mobility and target binding .
Physicochemical Properties
  • Solubility : The octyl chain reduces water solubility compared to alachlor (log P ~3.5) or N-methylacetamide (log P ~0.5), favoring organic solvents like chloroform .
  • Thermal Stability : Chloroacetamides generally decompose above 200°C; bulky substituents (e.g., octyl) may lower melting points due to reduced crystallinity .

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